N-(4-chlorophenyl)ethenesulfonamide
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Overview
Description
N-(4-Chlorophenyl)ethenesulfonamide is an organic compound with the molecular formula C8H8ClNO2S and a molecular weight of 217.67 g/mol It is characterized by the presence of a chlorophenyl group attached to an ethenesulfonamide moiety
Preparation Methods
The synthesis of N-(4-chlorophenyl)ethenesulfonamide typically involves the reaction of 4-chloroaniline with ethenesulfonyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
N-(4-Chlorophenyl)ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-Chlorophenyl)ethenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)ethenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of folic acid in bacteria, thereby exhibiting antibacterial activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Chlorophenyl)ethenesulfonamide can be compared with other similar compounds, such as:
N-(4-Isobutylphenyl)ethenesulfonamide: This compound has a similar structure but with an isobutyl group instead of a chlorine atom.
N-(4-Benzylphenyl)ethenesulfonamide:
N-(4-Methoxyphenyl)ethenesulfonamide: The presence of a methoxy group in this compound influences its chemical behavior and biological activity.
Properties
Molecular Formula |
C8H8ClNO2S |
---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H8ClNO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h2-6,10H,1H2 |
InChI Key |
FXLYRZKWKGKOPR-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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